

Monosodium Sebacate: Physicochemical Architecture and Biopharmaceutical Utility

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Compound of Interest

Compound Name: Sodium hydrogen sebacate

CAS No.: 14047-57-5

Cat. No.: B577022

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CAS Number: 14047-57-5 Formula: $C_{10}H_{17}NaO_4$ Synonyms: **Sodium hydrogen sebacate**; Sebacic acid monosodium salt; Irgacor DSS-G (Industrial)[2]

Executive Summary

Sodium hydrogen sebacate (SHS) represents a distinct class of dicarboxylate semi-salts, bridging the lipophilicity of sebacic acid with the hydrophilicity of its disodium counterpart. Unlike the commonly utilized disodium sebacate, SHS retains a free carboxylic acid moiety, endowing it with unique amphiprotic characteristics.

For researchers in drug delivery and materials science, SHS is not merely a corrosion inhibitor; it is a biocompatible buffering agent (pH ~5.1) and a critical intermediate in the synthesis of bioresorbable polyesters like poly(glycerol sebacate) (PGS). This guide dissects the molecular mechanics, synthesis protocols, and application vectors of SHS, providing a roadmap for its integration into high-value formulations.

Part 1: Physicochemical Profile & Mechanistic Logic Molecular Architecture

SHS consists of a linear 10-carbon chain terminated by two functional groups: a protonated carboxylic acid (-COOH) and a sodium carboxylate (-COO⁻Na⁺). This "Janus-faced" structure dictates its behavior in solution.

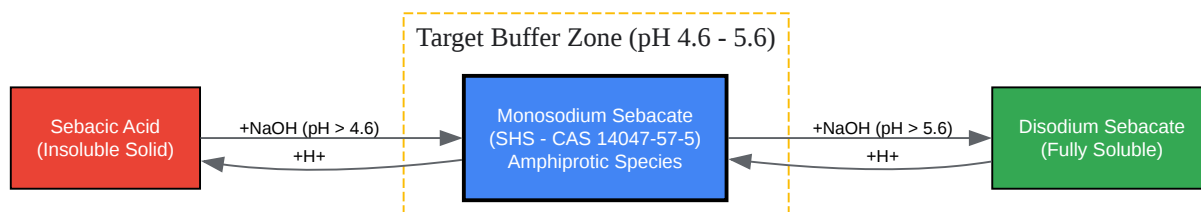
Property	Value	Technical Insight
Molecular Weight	224.23 g/mol	Distinct from Sebacic Acid (202.25) and Disodium Salt (246.21).
Solubility (Water)	Moderate (Amphiphilic)	Higher than sebacic acid (0.25 g/L) due to ionic head; lower than disodium salt due to non-polar chain and H-bonding potential.
pKa Values	pKa ₁ ≈ 4.59, pKa ₂ ≈ 5.59	SHS exists as the dominant species between pH 4.6 and 5.6.
Solution pH	~5.1 (1% aq. soln)	Calculated as . Ideal for skin-compatible topical formulations.
Thermal Stability	Stable up to ~200°C	Suitable for melt-processing in polymer synthesis.

The Buffer Mechanism

In aqueous environments, SHS acts as an amphiprotic species. It can donate a proton to become the dianion (sebacate) or accept a proton to revert to sebacic acid. This makes it an ideal buffering agent for dermal drug delivery systems, where maintaining a pH near the skin's acid mantle (pH 4.5–5.5) is crucial for stability and permeation.

Equilibrium Visualization

The following diagram illustrates the pH-dependent speciation of sebacic acid derivatives, highlighting the operational zone of SHS.



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Figure 1: Speciation equilibrium of sebacic acid. SHS dominates in the pH 4.6–5.6 window, acting as a stabilizer for acidic formulations.

Part 2: Synthesis & Characterization Protocols

Controlled Neutralization Protocol

To synthesize high-purity SHS, one must avoid the formation of the disodium salt. Stoichiometric precision is paramount.

Reagents:

- Sebacic Acid ($\geq 99\%$ purity)
- Sodium Hydroxide (1M Standardized Solution)
- Solvent: Ethanol/Water (50:50 v/v) to ensure solubility of the acid during reaction.

Step-by-Step Methodology:

- Dissolution: Dissolve 20.23 g (0.1 mol) of Sebacic Acid in 200 mL of warm Ethanol/Water mixture (50°C). Ensure complete dissolution.
- Titration: Slowly add exactly 100 mL of 1M NaOH (0.1 mol) dropwise under vigorous stirring. Crucial: Do not exceed the 1:1 molar ratio.
- Equilibration: Stir for 1 hour at 50°C, then cool slowly to room temperature.

- Crystallization: Evaporate the solvent via rotary evaporator until onset of crystallization. Cool to 4°C overnight.
- Filtration & Wash: Filter the white precipitate. Wash with cold ethanol to remove unreacted sebacic acid.
- Drying: Vacuum dry at 60°C for 24 hours.

Quality Control (QC) Validation

Every batch must be validated to ensure the absence of disodium salt or free acid.

- FTIR Analysis: Look for the "doublet" signature:
 - $\sim 1700\text{ cm}^{-1}$: C=O stretch (Free Carboxylic Acid).
 - $\sim 1560\text{ cm}^{-1}$: COO⁻ antisymmetric stretch (Carboxylate Salt).
 - Pass Criteria: Both peaks must be present with comparable intensity.
- pH Check: Dissolve 1g in 100mL water. The pH should range between 4.9 and 5.3.

Part 3: Functional Applications in Drug Development

Biocompatible Buffer Systems

SHS is derived from sebacic acid, a natural metabolic intermediate (omega-oxidation of fatty acids). This confers high biocompatibility compared to synthetic buffers like phthalates.

- Application: Injectable hydrogels or topical creams requiring a slightly acidic environment to prevent API degradation (e.g., peptide stability).

Polymer Precursor (Poly(glycerol sebacate) - PGS)

While PGS is typically made from sebacic acid and glycerol, using SHS allows for the incorporation of ionic sites into the polymer backbone.

- Utility: These ionic sites increase hydrophilicity and cell adhesion in tissue engineering scaffolds.
- Protocol Adjustment: Replace 5-10 mol% of sebacic acid with SHS during the polycondensation phase to create "Doped PGS."

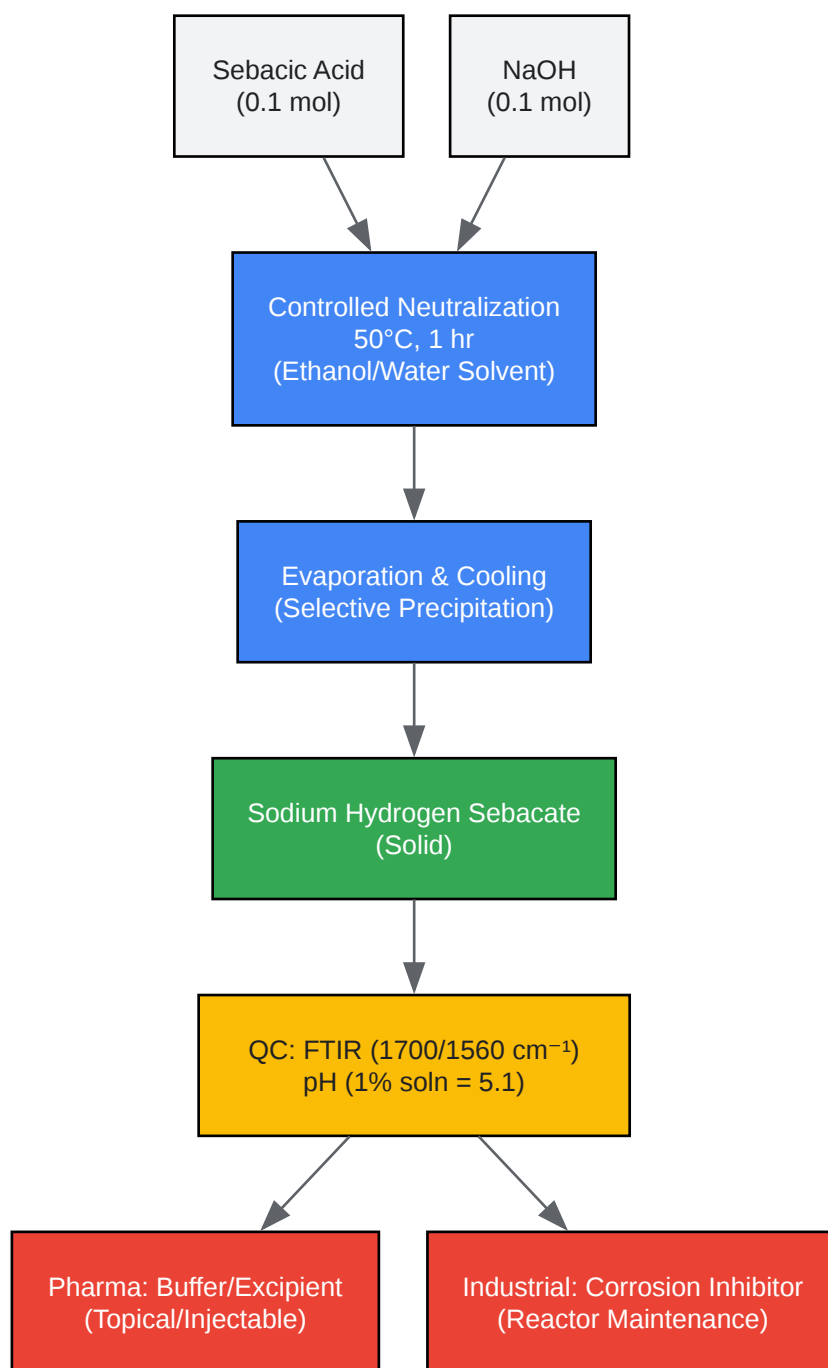
Corrosion Inhibition (Equipment Protection)

In the pharmaceutical manufacturing context, SHS (often sold as Irgacor DSS-G) is used in cooling fluids and cleaning cycles for stainless steel reactors.

- Mechanism: The carboxylate head adsorbs to the metal oxide layer, while the hydrophobic chain forms a dense barrier, repelling water and ions.

Part 4: Experimental Workflow Visualization

The following diagram outlines the critical path for synthesizing SHS and validating its application as a corrosion inhibitor or buffer.



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Figure 2: Synthesis and application workflow for **Sodium Hydrogen Sebacate**.

References

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